![molecular formula C5H12O5Si B14386818 {3-[(Oxiran-2-yl)oxy]propyl}silanetriol CAS No. 90052-36-1](/img/structure/B14386818.png)
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and versatility. The compound contains an oxirane ring, which is a three-membered cyclic ether, and a silanetriol group, which includes silicon bonded to three hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxiran-2-yl)oxy]propyl}silanetriol typically involves the reaction of an epoxide with a silane compound. One common method is the reaction of glycidol with a silane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol group.
Substitution: The hydroxyl groups in the silanetriol moiety can participate in substitution reactions, forming new bonds with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent and adhesion promoter in the synthesis of advanced materials.
Biology: The compound is employed in the preparation of biofunctionalized surfaces for protein immobilization and cell culture studies.
Medicine: It is utilized in the development of drug delivery systems and biomedical coatings.
Industry: The compound finds applications in the production of epoxy resins, adhesives, and sealants due to its excellent bonding properties.
Wirkmechanismus
The mechanism of action of {3-[(Oxiran-2-yl)oxy]propyl}silanetriol involves its ability to form strong covalent bonds with various substrates. The oxirane ring can react with nucleophiles, leading to the formation of stable linkages. The silanetriol group can form hydrogen bonds and coordinate with metal ions, enhancing the compound’s reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane
- (3-Glycidoxypropyl)trimethoxysilane
Uniqueness
{3-[(Oxiran-2-yl)oxy]propyl}silanetriol is unique due to its combination of an oxirane ring and a silanetriol group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
90052-36-1 |
|---|---|
Molekularformel |
C5H12O5Si |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
trihydroxy-[3-(oxiran-2-yloxy)propyl]silane |
InChI |
InChI=1S/C5H12O5Si/c6-11(7,8)3-1-2-9-5-4-10-5/h5-8H,1-4H2 |
InChI-Schlüssel |
YDLMFYYPUHTGBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)OCCC[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


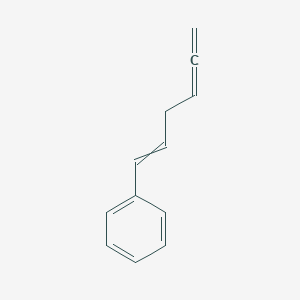
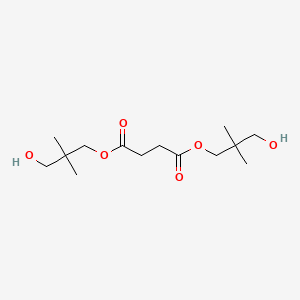
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)

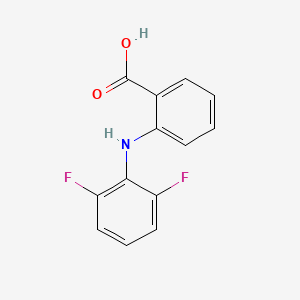
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
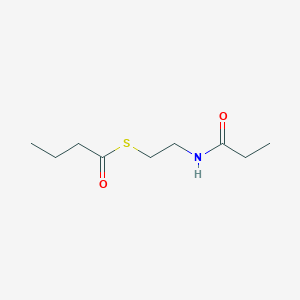
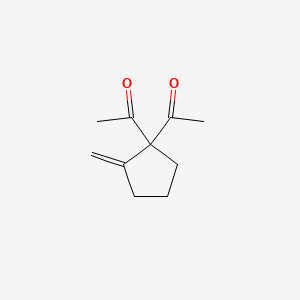
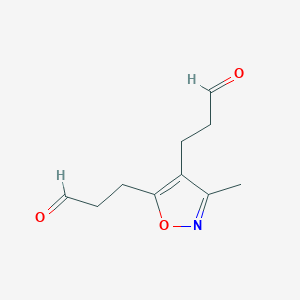
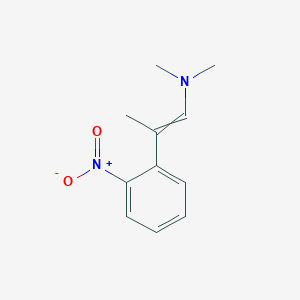
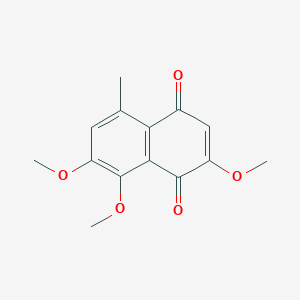
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
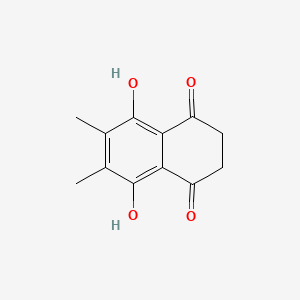
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
